molecular formula C14H16Cl2N2O B1429904 M30 (dihydrochloride) CAS No. 64821-19-8

M30 (dihydrochloride)

Cat. No. B1429904
CAS RN: 64821-19-8
M. Wt: 299.2 g/mol
InChI Key: XJNICPXVRPOSSO-UHFFFAOYSA-N
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Description

M30 is a site-activated iron chelator and monoamine oxidase (MAO) inhibitor with neuroprotective and anti-apoptotic activity . It is a multifunctional non-toxic, brain permeable iron chelator possessing a neuroprotective propargylamine moiety and an antioxidant-iron chelator moiety .


Synthesis Analysis

The Certificate of Analysis (COA) of M30 dihydrochloride contains the actual results obtained from testing performed as part of quality control . Unfortunately, the specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The empirical formula of M30 dihydrochloride is C14H14N2O · 2HCl . Its molecular weight is 299.20 . The SMILES string representation is Cl.Cl.CN(CC#C)Cc1ccc(O)c2ncccc12 .

Scientific Research Applications

Neuroprotection in Neurodegenerative Diseases

M30 has been synthesized with a multimodal drug design strategy targeting age-related neurodegenerative diseases. It possesses a neuroprotective N-propargyl moiety from the anti-Parkinsonian drug rasagiline, indicating its potential application in treating Parkinson’s disease and possibly other neurodegenerative conditions .

Monoamine Oxidase Inhibition

As a monoamine oxidase (MAO) inhibitor, M30 can be used in studies related to MAO-mediated cell signaling. This application is particularly relevant for understanding and treating conditions associated with MAO dysfunction, such as depression or anxiety .

Iron Chelation Therapy

M30 acts as a site-activated iron chelator. This property is significant for conditions where iron accumulation is detrimental, such as in certain neurodegenerative diseases or hemochromatosis, where reducing iron levels can be therapeutic .

Diabetes Mellitus Type 2 (T2DM) Research

In models of T2DM, M30 has shown to up-regulate cerebral hypoxia-inducible factors and increase cerebral levels of insulin and insulin receptors. This suggests a potential role for M30 in diabetes research, particularly concerning brain insulin signaling and glucose metabolism .

Safety And Hazards

M30 dihydrochloride is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center/doctor .

properties

IUPAC Name

5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14;;/h1,4-8,17H,9-10H2,2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNICPXVRPOSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746624
Record name 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M30 (dihydrochloride)

CAS RN

64821-19-8
Record name 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64821-19-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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